molecular formula C9H9NO3S B215091 6-[(2-Oxopropyl)sulfanyl]nicotinic acid

6-[(2-Oxopropyl)sulfanyl]nicotinic acid

Cat. No.: B215091
M. Wt: 211.24 g/mol
InChI Key: LRBIKSYRCFHKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Oxopropyl)sulfanyl]nicotinic acid is a nicotinic acid derivative featuring a pyridine ring with a carboxylic acid group at position 3 and a sulfanyl (-S-) group at position 6, linked to a 2-oxopropyl moiety (-CH₂-C(O)-CH₃). This structure combines the hydrogen-bonding capacity of the carboxylic acid with the reactivity of the sulfanyl group and the ketone functionality of the 2-oxopropyl chain.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

6-(2-oxopropylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c1-6(11)5-14-8-3-2-7(4-10-8)9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

LRBIKSYRCFHKBN-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC=C(C=C1)C(=O)O

Canonical SMILES

CC(=O)CSC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 6-[(2-Oxopropyl)sulfanyl]nicotinic acid, differing primarily in substituents at the 6-position of the pyridine ring. These variations influence solubility, metabolic stability, and biological activity.

Table 1: Comparison of Nicotinic Acid Derivatives

Compound Name Substituent at Position 6 Functional Group Characteristics Key Applications/Findings References
This compound Sulfanyl-2-oxopropyl (-S-CH₂-C(O)-CH₃) Reactive sulfanyl group; ketone for H-bonding Potential intermediate in drug synthesis
6-(2-Oxopyrrolidin-1-yl)nicotinic acid 2-Oxopyrrolidin-1-yl (cyclic amide) Electron-withdrawing amide; rigid structure Pharmaceutical intermediate
6-(Isobutylsulfonyl)nicotinic acid Isobutylsulfonyl (-SO₂-C(CH₃)₂CH₂) Polar sulfonyl group; steric bulk Research chemical (supplier listings)
6-[(1R)-1-Hydroxyethyl]-Tomopenem Hydroxyethyl (-CH(OH)-CH₃) Hydroxyl group for solubility; β-lactam core Antibiotic (carbapenem class)
6-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile Phenacylsulfanyl (-S-CH₂-C(O)-Ph) Aromatic ketone; conjugated system Synthetic target (supplier listings)

Key Findings:

Substituent Reactivity :

  • The sulfanyl group in this compound is prone to oxidation, forming sulfoxides or sulfones, which may alter biological activity .
  • By contrast, sulfonyl groups (e.g., in 6-(isobutylsulfonyl)nicotinic acid) enhance polarity and stability but reduce nucleophilic reactivity .

Biological Implications: The 2-oxopropyl moiety is structurally related to N-nitrosobis(2-oxopropyl)amine (BOP), a pancreatic carcinogen in hamsters . However, the sulfanyl linkage in this compound likely mitigates nitrosamine-associated toxicity by altering metabolic pathways. Cyclic amides (e.g., 6-(2-oxopyrrolidin-1-yl)nicotinic acid) improve metabolic stability compared to linear ketones, as seen in protease inhibitors .

Solubility and Design: Hydroxyethyl substituents (e.g., in Tomopenem) increase water solubility, critical for antibiotic bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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